4-Bromo-8-chloroisoquinoline
Overview
Description
4-Bromo-8-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 4 and 8 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloroisoquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene, resulting in 4-bromoisoquinoline . Subsequent chlorination can be performed to introduce the chlorine atom at the 8 position.
Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline under specific conditions . The reaction is typically carried out in the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and an organoboron reagent.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be obtained.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromo-8-chloroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: The compound is employed in the design of molecular probes and inhibitors for studying biological pathways and enzyme functions.
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the chlorine substituent at the 8 position, making it less versatile in certain applications.
8-Chloroisoquinoline: Lacks the bromine substituent at the 4 position, which may affect its reactivity and binding properties.
Uniqueness: 4-Bromo-8-chloroisoquinoline’s unique combination of bromine and chlorine substituents provides distinct electronic and steric properties, enhancing its utility in various synthetic and research applications. This dual substitution pattern allows for more diverse chemical modifications and interactions compared to its mono-substituted counterparts.
Properties
IUPAC Name |
4-bromo-8-chloroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMJKPXUAMAVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309296 | |
Record name | 4-Bromo-8-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215767-86-4 | |
Record name | 4-Bromo-8-chloroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215767-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-8-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-8-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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